molecular formula C9H10FIN2O5 B12399501 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

Cat. No.: B12399501
M. Wt: 372.09 g/mol
InChI Key: VSSVVOWJEMFFSE-TZLAVLDLSA-N
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Description

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and an iodinated pyrimidine ring. Its molecular formula is C9H11FN2O5I.

Preparation Methods

The synthesis of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione involves several steps:

    Starting Materials: The synthesis begins with the preparation of the fluorinated oxolane ring and the iodinated pyrimidine ring.

    Reaction Conditions: The fluorinated oxolane ring is synthesized through a series of reactions involving fluorination, hydroxylation, and hydroxymethylation. The iodinated pyrimidine ring is prepared through iodination and subsequent cyclization reactions.

    Coupling Reaction: The final step involves coupling the fluorinated oxolane ring with the iodinated pyrimidine ring under specific conditions to form the desired compound.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving nucleic acid analogs and their interactions with enzymes.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can lead to the disruption of nucleic acid synthesis and cell proliferation.

Comparison with Similar Compounds

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and substitutions, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10FIN2O5

Molecular Weight

372.09 g/mol

IUPAC Name

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H10FIN2O5/c10-5-4(2-14)18-8(6(5)15)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5?,6+,8-/m1/s1

InChI Key

VSSVVOWJEMFFSE-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)F)O)I

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)I

Origin of Product

United States

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